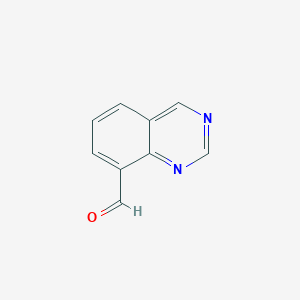

Quinazoline-8-carbaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinazoline-8-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C9H6N2O. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an aldehyde group at the 8th position of the quinazoline ring, making it a valuable intermediate in the synthesis of various biologically active compounds .

作用机制

Target of Action

Quinazoline-8-carbaldehyde, like other quinazoline derivatives, is known to interact with multiple targets. The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives has resulted in lead compounds with multi-faceted biological activity, wherein specific as well as multiple targets are involved .

Mode of Action

It is known that quinazoline derivatives can inhibit certain proteins, such as histone methyltransferase (g9a) and g9a-like protein (glp) . These proteins play a crucial role in the methylation of histones, a process that regulates gene expression. By inhibiting these proteins, quinazoline derivatives can potentially alter gene expression patterns, leading to various downstream effects.

Biochemical Pathways

Quinazoline derivatives are known to affect several biochemical pathways. For instance, they have been found to inhibit histone methyltransferase, which plays a crucial role in the methylation of histones . This process is a key part of the epigenetic regulation of gene expression. By inhibiting this process, quinazoline derivatives can potentially disrupt normal gene expression patterns and affect various cellular processes.

Pharmacokinetics

It is known that the use of multiple drug combinations, such as those involving quinazoline derivatives, can often lead to drug-drug interactions and altered pharmacokinetics . These alterations can affect the bioavailability of the drugs and may lead to unintended outcomes.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the compound’s ability to interact with multiple targets . For instance, by inhibiting histone methyltransferase, quinazoline derivatives can potentially alter gene expression patterns, leading to various downstream effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect the compound’s pharmacokinetics and potentially lead to drug-drug interactions . Additionally, factors such as pH and temperature can potentially affect the stability of the compound.

准备方法

Synthetic Routes and Reaction Conditions: Quinazoline-8-carbaldehyde can be synthesized through several methods, including:

Aza-reaction: This involves the reaction of aniline derivatives with formylating agents under controlled conditions.

Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction between aniline derivatives and formylating agents, resulting in higher yields and shorter reaction times.

Metal-mediated reaction: Transition metals such as palladium or copper can catalyze the formylation of quinazoline derivatives.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

化学反应分析

Types of Reactions: Quinazoline-8-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled temperature and pressure.

Major Products Formed:

Oxidation: Quinazoline-8-carboxylic acid.

Reduction: Quinazoline-8-methanol.

Substitution: Various substituted quinazoline derivatives depending on the reagents used.

科学研究应用

Quinazoline-8-carbaldehyde has a wide range of applications in scientific research, including:

Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: It is used in the development of enzyme inhibitors and probes for studying biological pathways.

Medicine: this compound derivatives have shown potential as anticancer, antiviral, and antibacterial agents.

Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.

相似化合物的比较

- Quinoline

- Quinazoline-4-carboxylic acid

- Quinazoline-2,4-dione

- Quinazoline-3-oxide

生物活性

Quinazoline-8-carbaldehyde is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound (C₉H₆N₂O) is characterized by a bicyclic structure consisting of a fused benzene and pyrimidine ring, with an aldehyde functional group at the 8-position. This unique structure contributes to its reactivity and biological activity. The compound typically appears as a light yellow crystalline solid, soluble in organic solvents such as ethanol and chloroform, but less soluble in water .

Target Interactions

This compound interacts with multiple biological targets, influencing various biochemical pathways. It is known to inhibit proteins such as histone methyltransferase (G9a) and G9a-like protein (GLP), which are crucial for histone methylation processes . This inhibition can lead to significant changes in gene expression and cellular behavior.

Pharmacological Activities

Research indicates that quinazoline derivatives, including this compound, exhibit a range of pharmacological activities:

- Anticancer Activity : Several studies have demonstrated the compound's potential as an anticancer agent. For instance, derivatives of this compound have shown efficacy against various cancer cell lines by disrupting microtubule formation and inducing cell cycle arrest . Notably, hybrid compounds combining quinazoline with other pharmacophores have been synthesized to enhance anticancer properties.

- Antimicrobial Activity : this compound has been investigated for its antibacterial properties, with some derivatives displaying significant activity against resistant bacterial strains . The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance antimicrobial efficacy.

- Neuroprotective Effects : Some studies have explored the potential of quinazoline derivatives in treating neurodegenerative diseases like Alzheimer's. The compounds may inhibit enzymes involved in amyloid plaque formation, thereby offering protective effects against neuronal damage .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits microtubule polymerization; G2/M arrest | |

| Antimicrobial | Effective against resistant bacteria | |

| Neuroprotective | Potential inhibition of amyloid formation |

Case Study: Anticancer Activity

A notable study involved the synthesis of hybrid analogues based on this compound, which were tested against 18 human cancer cell lines. One compound exhibited significant disruption of microtubules in MCF-7 cells, leading to nuclear fragmentation and cell cycle arrest in the G2/M phase . This highlights the compound's potential as a lead for developing new anticancer therapies.

Applications in Drug Development

This compound serves as a key intermediate in synthesizing various biologically active compounds. Its derivatives are being explored for their potential applications in:

- Anticancer therapies : Developing targeted treatments for different types of cancer.

- Antimicrobial agents : Addressing antibiotic resistance through novel compounds.

- Neuroprotective drugs : Exploring treatments for neurodegenerative diseases.

属性

IUPAC Name |

quinazoline-8-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-5-8-3-1-2-7-4-10-6-11-9(7)8/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXROZDCKLWDZRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN=C2C(=C1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。